Cas no 23644-79-3 (1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)-)

1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- structure
23644-79-3 structure
Product Name:1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)-
CAS No:23644-79-3
MF:C14H16INO2
MW:357.186816215515
MDL:MFCD30469166
CID:1419264
PubChem ID:66776305
Update Time:2025-04-23

1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)-
    • 2-(6-Iodo-hexyl)-isoindole-1,3-dione
    • A1-04496
    • N-(6-iodohexyl)phthalimide
    • DB-121745
    • 23644-79-3
    • 2-(6-Iodohexyl)isoindole-1,3-dione
    • SCHEMBL712860
    • MDL: MFCD30469166
    • Inchi: 1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
    • InChI Key: UIKUOLDBDOKVHN-UHFFFAOYSA-N
    • SMILES: ICCCCCCN1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 357.02218
  • Monoisotopic Mass: 357.02258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • PSA: 37.38

1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- Pricemore >>

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Additional information on 1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)-

Introduction to 1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- (CAS No: 23644-79-3)

1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)-, identified by the Chemical Abstracts Service Number (CAS No) 23644-79-3, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The presence of a hexyl side chain substituted at the 2-position and an iodine atom at the 6-position of the hexyl group introduces unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological investigations.

The isoindole core is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is often found in natural products and bioactive molecules. The dione functionality at the 1 and 3 positions enhances the electrophilicity of the molecule, facilitating various chemical reactions such as nucleophilic additions and cyclizations. The iodohexyl substitution not only provides a longer alkyl chain for interactions with biological targets but also introduces an iodine atom, which can be utilized in cross-coupling reactions like Suzuki-Miyaura coupling, enabling further derivatization and diversification of the molecular structure.

In recent years, there has been a growing interest in exploring isoindole derivatives as potential therapeutic agents due to their reported bioactivities. Studies have shown that isoindole-based compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of 1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- make it an attractive candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as a drug lead. The combination of the isoindole scaffold with the iodohexyl side chain offers multiple opportunities for structure-activity relationship (SAR) studies. By systematically modifying the length or branching of the hexyl chain or exploring different substituents at the iodine atom, researchers can fine-tune the biological activity of the molecule. This approach is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact potency and selectivity.

Recent advancements in synthetic methodologies have also made it more feasible to explore complex derivatives of isoindole compounds. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of intricate molecular architectures. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce various aryl or heteroaryl groups at the iodine-substituted position, expanding the chemical space available for drug discovery.

The biological activity of 1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- has been preliminarily investigated in several contexts. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in inflammatory pathways. The dione moiety is known to interact with biological targets through hydrogen bonding or electrostatic interactions, while the iodine atom can participate in halogen bonding or serve as a handle for further functionalization.

In addition to its potential therapeutic applications, this compound may also find utility in materials science and chemical biology. The unique electronic properties of isoindole derivatives make them interesting candidates for designing novel organic semiconductors or luminescent materials. Furthermore, their ability to interact with biological macromolecules suggests applications in probe development for biochemical assays.

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the isoindole core followed by functional group interconversions to introduce the hexyl and iodine substituents. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the compound's structure and confirming its purity.

As research continues to uncover new bioactivities and synthetic strategies for isoindole derivatives, compounds like 1H-Isoindole-1,3(2H)-dione, 2-(6-iodohexyl)- are likely to play an increasingly important role in drug discovery and development. Their unique structural features offer a rich foundation for innovation, making them promising candidates for future therapeutic applications.

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